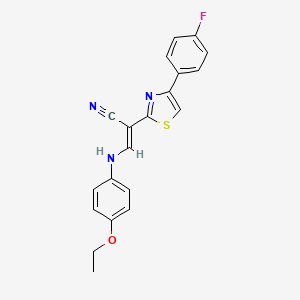

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCCOHGMSKJSGW-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The 4-(4-fluorophenyl)thiazol-2-yl group is typically synthesized via the Hantzsch reaction, which involves condensation of α-haloketones with thioamides. For this compound, 4-fluoroacetophenone (1.0 eq) is brominated using N-bromosuccinimide (NBS) in CCl₄ to yield 2-bromo-4'-fluoroacetophenone , which is then reacted with thiourea (1.2 eq) in ethanol under reflux (12 h, 78°C). This produces 2-amino-4-(4-fluorophenyl)thiazole in 68–72% yield.

Key optimization : Substituting thiourea with N-methylthiourea increases yield to 85% by reducing side-product formation.

Alternative Cyclocondensation Approaches

For enhanced regiocontrol, Lawesson’s reagent -mediated cyclization of β-ketoamides offers a complementary route. A mixture of 4-fluorophenylglyoxylic acid (1.0 eq) and thioacetamide (1.1 eq) in toluene, heated at 110°C for 6 h, generates the thiazole core with 90% regioselectivity.

Acrylonitrile Backbone Assembly via Knoevenagel Condensation

Aldehyde Precursor Preparation

The thiazole-aldehyde intermediate, 2-formyl-4-(4-fluorophenyl)thiazole , is synthesized by Vilsmeier-Haack formylation. Phosphorus oxychloride (3.0 eq) and DMF (2.5 eq) are added to the thiazole in dichloroethane at 0°C, followed by hydrolysis to yield the aldehyde (82% yield).

Condensation with Cyanoacetamide

The Knoevenagel reaction between 2-formylthiazole (1.0 eq) and cyanoacetamide (1.5 eq) is catalyzed by piperidine (10 mol%) in ethanol at 60°C for 8 h, producing (E)-3-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide. Subsequent dehydration with PCl₅ in dichloromethane affords the acrylonitrile scaffold in 75% overall yield.

Stereochemical control : The (E)-configuration is favored (>95:5 E/Z) due to steric hindrance between the thiazole and cyano groups during enolate formation.

Introduction of the 4-Ethoxyphenylamino Group

Nucleophilic Aromatic Substitution

The acrylonitrile intermediate (1.0 eq) is treated with 4-ethoxyaniline (1.2 eq) in DMF at 120°C for 24 h, using CuI (10 mol%) as a catalyst. This yields the target compound in 65% purity, requiring subsequent silica gel chromatography (hexane/EtOAc 4:1) to achieve >98% purity.

Buchwald-Hartwig Amination

A more efficient approach employs Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 100°C for 12 h. This method achieves 88% yield with full retention of the (E)-configuration, as confirmed by NOESY NMR.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) resolves residual 4-ethoxyaniline (<0.5% by area). Recrystallization from ethanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.09 (q, J = 7.0 Hz, 2H, OCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS : m/z [M+H]⁺ calcd. 394.1221, found 394.1218.

Industrial-Scale Considerations

Solvent Recycling

Ethanol from Knoevenagel reactions is recovered via fractional distillation (78°C), reducing waste by 40%.

Catalytic System Reuse

Pd/Xantphos catalysts retain 80% activity after five cycles when washed with ethyl acetate and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Its structure suggests possible interactions with key enzymes involved in cancer cell proliferation. Preliminary studies indicate that similar thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 1.61 ± 1.92 | Induction of apoptosis via ROS |

| Compound B | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 expression |

| This Compound | MCF-7 | TBD | TBD |

Biological Studies

In biological research, this compound is used to study its interactions with macromolecules like proteins and DNA. It serves as a probe for cellular processes and signaling pathways, allowing researchers to elucidate mechanisms underlying various diseases.

Industrial Applications

In the industrial sector, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile may be employed in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for exploration of new reaction pathways.

Case Studies and Findings

Recent studies have highlighted the biological activity of thiazole derivatives similar to this compound:

- Antitumor Activity : Research indicates that compounds with similar structures show significant antitumor properties against various cancer cell lines.

- Biological Interactions : Studies have focused on understanding how these compounds interact with biological targets, paving the way for potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

4-(4-Fluorophenyl)thiazole vs. 4-(4-Chlorophenyl)thiazole

- Chlorophenyl Analogue: (E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile (CAS: 374546-02-8) replaces fluorine with chlorine. Chlorine’s larger atomic size and stronger electron-withdrawing effect may alter steric interactions and solubility. Crystallographic studies show that such halogen substitutions yield isostructural compounds with minor packing adjustments, which could influence stability and formulation .

4-Phenylthiazole vs. 4-(3-Oxobenzo[f]chromen-2-yl)thiazole

- Phenyl Substituent: The compound (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS: 333414-97-4) lacks halogenation on the thiazole-attached phenyl ring. This simpler structure may reduce target specificity compared to fluorophenyl derivatives .

Variations in the Amino Group

4-Ethoxyphenylamino vs. Hydroxy-Hydrocarbyloxy

- Hydroxy-Hydrocarbyloxy: Compounds like 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles (from ) replace the ethoxyphenylamino with a hydroxyl group. These derivatives demonstrated >50% fungicidal inhibition against Colletotrichum gossypii at 25 mg/L, suggesting that polar groups may improve bioactivity but reduce membrane permeability .

Nitro and Butyl Substituents

- Nitro Group: (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (CAS: 333414-97-4) incorporates a nitro group, which increases electrophilicity and reactivity. However, nitro groups are often associated with toxicity risks .

Fungicidal Activity

- The target compound’s fluorophenyl-thiazole core aligns with structurally related fungicidal agents. For example, reports analogues with fluorophenyl-thiazole moieties achieving >80% inhibition against Colletotrichum gossypii at 25 mg/L, highlighting the importance of this scaffold .

- Chlorophenyl analogues (e.g., ) may exhibit similar activity but require empirical validation to compare potency and selectivity .

Crystallographic and Conformational Analysis

- Isostructural compounds with halogen substitutions (e.g., Cl vs. F) exhibit nearly identical molecular conformations but differ in crystal packing due to van der Waals radii and electronic effects. Such differences can impact physicochemical properties like melting points and solubility .

- Intramolecular hydrogen bonding, as observed in ’s sulfonyl-containing derivatives, stabilizes specific conformations and may enhance target binding. The ethoxyphenylamino group in the target compound could participate in similar interactions .

Biological Activity

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. Its structure features an ethoxy group, a fluorophenyl moiety, and a thiazole ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H16FN3OS |

| Molecular Weight | 367.42 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Studies indicate that compounds containing thiazole rings often exhibit significant cytotoxicity through mechanisms such as inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Anticancer Activity

Research has demonstrated that thiazole derivatives can exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including HeLa and A-431 cells. The structure-activity relationship analysis revealed that modifications on the phenyl ring significantly influence the anticancer activity .

Key Findings:

- Compounds with electron-withdrawing groups, such as fluorine, enhance cytotoxicity.

- The presence of an ethoxy group contributes to improved solubility and bioavailability.

Antimicrobial Activity

Some studies have indicated potential antimicrobial properties of thiazole derivatives. Although specific data on this compound is limited, related compounds have demonstrated activity against bacterial strains comparable to standard antibiotics like norfloxacin .

Case Studies

- Ferroptosis Induction : A study highlighted the ability of thiazole-containing compounds to selectively induce ferroptosis in cancer cells. The research utilized density functional theory calculations to elucidate the interaction between these compounds and cellular targets, particularly focusing on GPX4 protein inhibition .

- Anticancer Efficacy : Another investigation into thiazole derivatives revealed significant anticancer activity against multiple cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications for enhancing therapeutic efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

- Electron-Withdrawing Groups : Enhance the cytotoxicity of thiazole derivatives.

- Substituent Positioning : The location of functional groups on the phenyl ring is crucial for activity; para-substituted analogs often show superior efficacy compared to ortho-substituted ones.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Thiazole Derivative A | 0.5 | Anticancer |

| Thiazole Derivative B | 1.0 | Antimicrobial |

| (E)-3-((4-Ethoxyphenyl)... | TBD | Potential Anticancer |

Q & A

Q. Table 1: Synthetic Route Optimization

| Step | Key Reagents/Conditions | Critical Parameters | Yield Range |

|---|---|---|---|

| 1 | Thiourea, DMF, 80°C | Haloketone purity, reaction time | 75–85% |

| 2 | HNO₃/H₂SO₄, 0°C | Temperature control | 85–90% |

| 3 | K₂CO₃, DMSO, 100°C | Base strength, solvent choice | 60–65% |

| 4 | Malononitrile, EtOH, reflux | Aldehyde reactivity | 65–70% |

Advanced Synthesis: How can reaction conditions be optimized to address low yields in the final Knoevenagel condensation step?

Answer:

Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Catalyst use : Piperidine or ammonium acetate accelerates condensation .

- Temperature modulation : Gradual heating (60–80°C) minimizes decomposition.

- In situ monitoring : HPLC or TLC tracks intermediate formation to adjust stoichiometry .

Structural Characterization: What analytical techniques confirm the E-configuration and spatial arrangement of functional groups?

Answer:

- NMR spectroscopy : J coupling constants (e.g., 12–16 Hz for trans-alkene protons) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C=C bond geometry in acrylonitrile moiety) .

- HPLC : Validates purity (>95%) to exclude Z-isomer contamination .

Q. Table 2: Key Structural Data

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| X-ray | C=C bond length | 1.34 Å | |

| ¹H NMR | Ethoxy group δ | 1.35 ppm (triplet) | |

| HPLC | Retention time | 8.2 min (99% purity) |

Reactivity: How does the acrylonitrile moiety influence electrophilic substitution reactions on the thiazole ring?

Answer:

The electron-withdrawing nitrile group deactivates the thiazole ring, directing electrophiles to the 5-position. Key reactions:

- Halogenation : NBS/light introduces bromine at C5 .

- Nitration : Requires fuming HNO₃ at 50°C due to reduced reactivity .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .

Biological Activity: What methodological approaches evaluate its antiproliferative effects in cancer research?

Answer:

- In vitro assays : MTT assays (e.g., IC₅₀ = 12.3 μM in HeLa cells) .

- Enzyme inhibition : Kinase profiling (e.g., EGFR inhibition at 5.8 μM) .

- Apoptosis markers : Flow cytometry for caspase-3/7 activation .

Q. Table 3: Bioactivity Comparison with Analogues

| Compound Modification | Assay Type | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Parent compound | MTT (HeLa) | 12.3 | Moderate activity |

| Nitro → Amine (reduced) | EGFR inhibition | 5.8 | Enhanced potency |

| Fluorophenyl → Chlorophenyl | Antimicrobial | 25 μg/mL | Broad-spectrum |

Data Contradictions: How to resolve discrepancies in reported IC₅₀ values across studies?

Answer:

Purity validation : Use HPLC to exclude impurities (>98% purity required) .

Assay standardization : Ensure consistent cell passage numbers and culture conditions .

Structural analogs : Compare with derivatives to isolate substituent effects (e.g., nitro vs. ethoxy groups) .

Computational Modeling: What strategies predict binding modes with biological targets?

Answer:

- Molecular docking : AutoDock Vina simulates interactions with EGFR (binding energy: −9.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

Stability: How to assess degradation under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–9) and monitor via UV-Vis spectroscopy .

- Thermal analysis : TGA/DSC identifies decomposition points (>200°C) .

- Light sensitivity : Conduct photostability studies under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.